Tert-butyl 3-azido-4-hydroxypyrrolidine-1-carboxylate
Overview
Description
Tert-butyl 3-azido-4-hydroxypyrrolidine-1-carboxylate is a chemical compound with the molecular formula C9H16N4O3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-azido-4-hydroxypyrrolidine-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Azidation: Introduction of the azido group (-N3) is achieved through nucleophilic substitution reactions, often using sodium azide (NaN3) as the azide source.
Protection: The hydroxyl group is protected using tert-butyl groups to prevent unwanted side reactions.
Final Product: The final product is obtained after purification, typically through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-azido-4-hydroxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form carbonyl compounds.
Reduction: The azido group can be reduced to an amine group.
Substitution: The azido group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Catalytic hydrogenation or Staudinger reduction using triphenylphosphine (PPh3) are typical methods.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
Tert-butyl 3-azido-4-hydroxypyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its potential in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-azido-4-hydroxypyrrolidine-1-carboxylate involves its functional groups:
Azido Group: Can undergo click chemistry reactions, forming stable triazole linkages.
Hydroxyl Group: Can participate in hydrogen bonding and nucleophilic reactions. These functional groups enable the compound to interact with various molecular targets and pathways, making it versatile in different applications.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-azido-4-hydroxypiperidine-1-carboxylate
- Tert-butyl 3-azido-4-hydroxyproline-1-carboxylate
- Tert-butyl 3-azido-4-hydroxyazetidine-1-carboxylate
Uniqueness
Tert-butyl 3-azido-4-hydroxypyrrolidine-1-carboxylate is unique due to its specific combination of azido and hydroxyl groups on a pyrrolidine ring. This structure provides distinct reactivity and potential for diverse applications compared to other similar compounds.
Properties
IUPAC Name |
tert-butyl 3-azido-4-hydroxypyrrolidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O3/c1-9(2,3)16-8(15)13-4-6(11-12-10)7(14)5-13/h6-7,14H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSWBTQKOSPXYIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)N=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143700-05-4 | |
Record name | 143700-05-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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